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Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine

Cat. No.: B12534465
CAS No.: 753021-64-6
M. Wt: 158.16 g/mol
InChI Key: XXGRSEHUTRUYII-UHFFFAOYSA-N
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Description

Significance of Complex Nitrogen and Oxygen Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast array of biologically active molecules and functional materials. nih.gov Those incorporating both nitrogen and oxygen are particularly significant. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.govmdpi.com Specifically, nitrogen-containing heterocycles are present in approximately 60% of unique small-molecule drugs approved by the U.S. FDA, highlighting their privileged status in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com

The presence of nitrogen and oxygen heteroatoms in a cyclic framework imparts specific physicochemical properties, such as polarity, solubility, and the capacity for hydrogen bonding. nih.govmdpi.com These characteristics are crucial for optimizing the interaction of molecules with biological targets like enzymes and receptors, and for improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govmdpi.com Furthermore, these heteroatoms can form stable complexes with DNA, a mechanism that is often correlated with the anti-cancer effects of certain heterocyclic compounds. nih.gov Beyond pharmaceuticals, nitrogen and oxygen heterocycles are integral to natural products, agrochemicals, dyes, and materials science. nih.govopenmedicinalchemistryjournal.com

Overview of Azepine-Containing Fused Ring Systems

Azepine, a seven-membered unsaturated heterocycle containing a nitrogen atom, and its derivatives are key structural motifs in numerous pharmacologically important compounds. researchgate.netresearchgate.netwikipedia.org The fusion of the azepine ring with other cyclic systems leads to a diverse class of molecules with significant therapeutic potential. researchgate.netnih.gov These fused systems are found in a variety of natural products, including certain alkaloids, and form the core of many synthetic drugs. researchgate.netnih.gov

The synthesis of fused azepine derivatives is an active area of research, with methodologies often involving ring-closing metathesis, cycloaddition reactions, and ring expansion strategies. researchgate.netunigoa.ac.inrsc.org For instance, Rhodium-catalyzed [4+3] cycloaddition has been utilized to create fused azepine derivatives. unigoa.ac.in The development of new stereoselective strategies to access polycyclic azepines from readily available precursors is highly desirable due to their biological relevance. nih.gov The pharmacological activities of compounds containing a fused azepine core are broad and include potential applications as anticancer, antiviral, and antibacterial agents. unigoa.ac.in

Structural Elucidation Challenges in Fused Azetidine-Oxazole-Azepine Frameworks

The definitive identification of complex fused heterocyclic systems like Azeto[1,2-a] researchgate.netnih.govoxazolo[3,4-d]azepine presents considerable analytical challenges. The intricate three-dimensional arrangement and the presence of multiple heteroatoms necessitate the use of sophisticated spectroscopic and analytical techniques.

Key methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for mapping the carbon-hydrogen framework. However, in complex fused systems, overlapping signals and complex coupling patterns can make unambiguous assignments difficult. Advanced 2D-NMR experiments, such as COSY, HSQC, and HMBC, are essential for determining connectivity between different parts of the molecule. mdpi.com

X-ray Crystallography: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the stereochemical arrangement of atoms. A significant challenge is growing a single crystal of sufficient quality for analysis, which can be a difficult and time-consuming step. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of the compound. mdpi.com Analysis of the fragmentation patterns can also provide valuable clues about the underlying structure and the connectivity of the fused rings.

For a novel framework like the one , a combination of all these techniques would be required to rigorously confirm its structure. The interpretation of the resulting data is often complex and requires careful analysis to piece together the complete molecular picture.

Research Scope and Objectives Pertaining to Azeto[1,2-a]researchgate.netnih.govoxazolo[3,4-d]azepine

Given the novelty of the Azeto[1,2-a] researchgate.netnih.govoxazolo[3,4-d]azepine scaffold, research would be centered on a few key objectives. The primary goal is the development of a viable and efficient synthetic pathway to construct this unique polycyclic system. researchgate.net This would likely involve multi-step synthesis, potentially utilizing cycloaddition or rearrangement reactions to form the fused ring structure. nih.gov

Once a synthetic route is established, the next objective would be the comprehensive structural characterization of the synthesized compound using the methods described in the previous section (NMR, MS, and X-ray crystallography) to unequivocally confirm its identity. acs.org

Data Tables

Table 1: Key Structural Features of Constituent Heterocycles

Heterocycle Ring Size Formula (Unsaturated) Key Features
Azetidine (B1206935) 4-membered C₃H₇N Saturated nitrogen heterocycle
1,2-Oxazole (Isoxazole) 5-membered C₃H₃NO Aromatic ring with adjacent nitrogen and oxygen atoms

Table 2: Illustrative Spectroscopic Data Ranges for Constituent Rings This table provides general, expected chemical shift ranges and does not represent experimental data for the title compound.

Ring System ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Azetidine 2.0 - 4.0 35 - 60
1,2-Oxazole 6.0 - 8.5 100 - 170

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B12534465 Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine CAS No. 753021-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753021-64-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

11-oxa-6,12-diazatricyclo[7.3.0.03,6]dodeca-1(12),2,4,7,9-pentaene

InChI

InChI=1S/C9H6N2O/c1-3-11-4-2-8(11)5-9-7(1)6-12-10-9/h1-6H

InChI Key

XXGRSEHUTRUYII-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C1=CC3=NOC=C3C=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for Azeto 1,2 a 1 2 Oxazolo 3,4 D Azepine

Retrosynthetic Analysis of the Azeto[1,2-a]mdpi.comelsevier.comoxazolo[3,4-d]azepine Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com This backward-looking approach identifies strategic bond disconnections and reveals potential synthetic routes.

Identification of Key Disconnection Points

Given the absence of published data on the direct synthesis of Azeto[1,2-a] mdpi.comelsevier.comoxazolo[3,4-d]azepine, a theoretical retrosynthetic analysis is proposed. The most logical disconnections target the formation of the individual heterocyclic rings, leveraging well-established synthetic transformations.

A primary disconnection strategy would involve the formation of the 1,2-oxazole ring in a late stage of the synthesis. The 1,2-oxazole ring can be disconnected at the N-O and C4-C5 bonds, which is characteristic of syntheses involving the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov This leads to a key bicyclic precursor: a functionalized azeto[1,2-a]azepine derivative.

Alternative disconnections could target the azepine or azetidine (B1206935) rings. For instance, a Ring-Closing Metathesis (RCM) approach to the seven-membered azepine ring would involve disconnecting the C6-C7 double bond, leading to a precursor with two terminal alkene chains attached to an azeto-oxazole core. wikipedia.org Similarly, disconnecting the azetidine ring via a formal [2+2] cycloaddition pathway would lead back to an oxazolo-azepine core and a suitable two-carbon component. chemrxiv.org

Design of Precursor Molecules

Based on the primary disconnection strategy, the key precursor is a dicarbonyl-substituted azeto[1,2-a]azepine. This molecule would contain the necessary functionality to undergo cyclization with hydroxylamine to form the fused oxazole (B20620) ring. The design of this precursor would stem from a simpler, functionalized azepine ring which could then be elaborated to form the fused azetidine ring.

For an RCM-based approach, a plausible precursor would be an N-substituted oxazole bearing two alkenyl side chains, one on the nitrogen and another at a suitable position on the oxazole ring. The choice of catalyst, typically a ruthenium-based complex like Grubbs' catalyst, would be critical for effecting the ring closure to form the azepine moiety. organic-chemistry.org

If targeting the azetidine ring formation last, a precursor could be a γ-amino alcohol fused to the oxazolo-azepine scaffold. Intramolecular cyclization, often requiring activation of the alcohol as a leaving group, would then form the four-membered ring. organic-chemistry.orgmdpi.com

Ring Construction Approaches for Azetidine, Oxazole, and Azepine Moieties

The synthesis of the target scaffold relies on robust methods for constructing each of its constituent heterocyclic rings. The following sections detail established strategies for the formation of azetidine, oxazole, and azepine systems.

Strategies for Four-Membered Azetidine Ring Formation

The azetidine ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. chemrxiv.org Its synthesis has been achieved through various methods, including cycloadditions and intramolecular cyclizations.

One of the most common methods is the [2+2] cycloaddition , particularly the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine. rsc.org More recent advancements include visible light-mediated [2+2] cycloadditions between imines (or oximes) and olefins, often catalyzed by iridium photocatalysts, which proceed under mild conditions. chemrxiv.orgnih.gov

Intramolecular cyclization is another powerful strategy. This typically involves the cyclization of a γ-functionalized amine. For example, γ-amino alcohols can undergo ring closure to form azetidines. mdpi.comresearchgate.net This often requires activation of the hydroxyl group into a good leaving group, for instance, by conversion to a mesylate or tosylate, followed by base-induced ring closure. organic-chemistry.org Syntheses starting from β-chloroalcohols have also been reported, which proceed through a similar intramolecular substitution pathway. rsc.org

Ring expansion of smaller, three-membered rings like aziridines can also furnish azetidines. For example, enantioselective [3+1] cycloadditions of donor-acceptor aziridines with isocyanides, catalyzed by chiral metal complexes, can produce functionalized azetidines with high stereocontrol. acs.org

Table 1: Methodologies for Azetidine Ring Synthesis
MethodologyReactantsKey Reagents/CatalystsGeneral OutcomeReference
[2+2] Cycloaddition (Staudinger)Ketene + ImineTertiary Amineβ-Lactam (Azetidin-2-one) mdpi.com
Photocatalytic [2+2] CycloadditionOxime + OlefinIr-photocatalyst, Visible LightFunctionalized Azetidine chemrxiv.org
Intramolecular Cyclizationγ-Amino alcoholMsCl, BaseAzetidine organic-chemistry.org
[3+1] CycloadditionDonor-Acceptor Aziridine + IsocyanideChiral N,N'-dioxide/Mg(II) complexExo-imido Azetidine acs.org

Methodologies for Five-Membered Oxazole Ring Annulation

The 1,2-oxazole (or isoxazole) ring is a key structural element in many biologically active compounds. Its synthesis is well-established, with primary routes involving condensation reactions and cycloadditions.

A classical and widely used method is the condensation of a 1,3-dicarbonyl compound with hydroxylamine . nih.gov This reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to afford the oxazole ring. The regioselectivity of the cyclization can be controlled by the nature of the substituents on the dicarbonyl precursor. β-enamino ketoesters are also effective precursors for this transformation. nih.gov

1,3-Dipolar cycloaddition represents another major pathway. This reaction typically involves the cycloaddition of a nitrile oxide, generated in situ, with an alkyne or an alkene (to form an isoxazoline, which can be oxidized). mdpi.commdpi.com This method is highly versatile for creating substituted isoxazoles.

More recently, direct, single-step methods have been developed, such as the synthesis from carboxylic acids and isocyanides . These reactions can be promoted by electrochemical methods or coupling agents, offering a more streamlined approach compared to traditional multi-step sequences. nih.gov

Table 2: Methodologies for 1,2-Oxazole Ring Synthesis
MethodologyReactantsKey Reagents/CatalystsGeneral OutcomeReference
Condensation1,3-Dicarbonyl + HydroxylamineAcid or BaseSubstituted 1,2-Oxazole nih.gov
1,3-Dipolar CycloadditionNitrile Oxide + AlkyneBase (e.g., Et3N) to generate nitrile oxideSubstituted 1,2-Oxazole mdpi.com
From Carboxylic AcidsCarboxylic Acid + IsocyanideElectrochemical or Coupling AgentsSubstituted 1,2-Oxazole nih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC)Molecule with nitro and alkyne/alkene groupsDehydrating agent (e.g., POCl3)Fused Isoxazole/Isoxazoline mdpi.com

Synthesis of Seven-Membered Azepine Ring Systems

The synthesis of seven-membered nitrogen heterocycles like azepines can be challenging but several effective strategies have been developed. semanticscholar.org

Ring-Closing Metathesis (RCM) is a dominant method for constructing medium to large rings, including azepines. wikipedia.org This reaction utilizes a diene precursor and a ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a cyclic alkene via an intramolecular metathesis reaction, with the release of ethylene (B1197577) as a volatile byproduct. organic-chemistry.orgnih.gov The reaction is valued for its functional group tolerance. nih.gov

Cycloaddition reactions , such as the Diels-Alder reaction, can also be employed to construct the azepine core. wipo.int For example, a [4+2] cycloaddition between a suitable diene and a dienophile can form a six-membered ring that can be subsequently rearranged or expanded to the seven-membered azepine system. rsc.orgrsc.org

The intramolecular aza-Wittig reaction provides a powerful route to N-heterocycles. wikipedia.org This reaction involves an iminophosphorane reacting with a carbonyl group within the same molecule. chem-station.comnih.gov A precursor containing both an azide (B81097) (which forms the iminophosphorane upon reaction with a phosphine) and a ketone or aldehyde at an appropriate distance can cyclize to form an azepine derivative. wikipedia.org

Table 3: Methodologies for Azepine Ring Synthesis
MethodologyPrecursor TypeKey Reagents/CatalystsGeneral OutcomeReference
Ring-Closing Metathesis (RCM)Acyclic DieneGrubbs' or Hoveyda-Grubbs' Catalyst (Ru-based)Unsaturated Azepine wikipedia.orgnih.gov
Diels-Alder ReactionDiene + DienophileThermal or Lewis AcidCycloadduct for further transformation wipo.intrsc.org
Intramolecular Aza-Wittig ReactionAzido-ketone/aldehydePPh3 or other phosphine (B1218219)Cyclic Imine (Azepine derivative) wikipedia.orgchem-station.com
Ring ExpansionFused DihalocyclopropaneThermal, Base (e.g., K2CO3)Dihydroazepine semanticscholar.orgrsc.org

Convergent and Linear Synthetic Pathways

The construction of the complex azeto[1,2-a] beilstein-journals.orgacs.orgoxazolo[3,4-d]azepine framework can be approached through either a linear or a convergent synthetic route. A linear synthesis would involve the sequential construction of the three heterocyclic rings, one after another. In contrast, a convergent approach would involve the independent synthesis of two or more of the heterocyclic precursors, which would then be combined in the final steps to form the target molecule.

Step-by-Step Construction of the Fused Triheterocyclic System

A plausible linear synthetic approach could commence with the formation of the azepine ring, followed by the annulation of the oxazole ring, and finally, the construction of the azetidine ring. This sequence is proposed based on the relative stability and reactivity of the individual ring systems. The seven-membered azepine ring can be synthesized through various methods, including ring-closing metathesis or intramolecular cyclization reactions. unigoa.ac.in Once the azepine ring is in place, the oxazole ring could be constructed on the azepine backbone. The Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, is a classic method for oxazole formation. pharmaguideline.com

Alternatively, modern approaches such as copper-catalyzed oxidative cyclization of enamides could be employed. acs.org The final and most challenging step would be the formation of the strained four-membered azetidine ring. A photochemical Norrish-Yang cyclization of an appropriately substituted α-amino ketone precursor could be a viable method for this final ring closure. beilstein-journals.orgnih.gov

Sequential Annulation Strategies

Sequential annulation offers a powerful strategy for the assembly of fused heterocyclic systems. In the context of azeto[1,2-a] beilstein-journals.orgacs.orgoxazolo[3,4-d]azepine, a potential sequential annulation could begin with a pre-formed oxazole. The azepine ring could then be annulated onto the oxazole core. For instance, a [4+3] cycloaddition reaction between a diene tethered to the oxazole and a three-atom component could be a possible route. unigoa.ac.in

Following the formation of the oxazolo-azepine bicyclic system, the final azetidine ring could be installed. A possible strategy involves an intramolecular ring-closing reaction of a precursor containing a suitable leaving group and a nucleophilic nitrogen atom.

Advanced Cyclization Techniques

Modern synthetic chemistry offers a range of advanced cyclization techniques that could be pivotal in the construction of the azeto[1,2-a] beilstein-journals.orgacs.orgoxazolo[3,4-d]azepine scaffold.

Photochemical and Thermal Cyclizations for Ring Closure

Photochemical reactions are particularly well-suited for the formation of strained ring systems. beilstein-journals.org The Norrish-Yang cyclization, an intramolecular hydrogen abstraction by an excited carbonyl group followed by radical recombination, is a well-established method for the synthesis of azetidin-3-ols from α-amino ketones. beilstein-journals.orgresearchgate.net This approach could be envisioned for the final step in the synthesis of the target molecule, where a precursor containing an α-amino ketone moiety on the oxazolo-azepine core is irradiated to induce the formation of the azetidine ring.

Thermal cyclizations are also valuable tools in heterocyclic synthesis. For instance, the thermal rearrangement of 4-acyloxazoles, known as the Cornforth rearrangement, could be a potential strategy to modify the oxazole core during the synthesis. wikipedia.org Furthermore, thermal cyclization of β-hydroxyamides is a known method to form oxazolines, which can be subsequently oxidized to oxazoles. researchgate.net

Metal-Catalyzed Cycloaddition and Ring-Forming Reactions (e.g., Cu/Pd catalysis)

Transition metal catalysis provides a powerful and versatile platform for the construction of complex heterocyclic frameworks. Copper and palladium catalysts are particularly prominent in C-N and C-O bond-forming reactions.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are widely used for the synthesis of oxazoles. acs.orgorganic-chemistry.org A highly efficient method involves the copper-catalyzed tandem oxidative cyclization of enamides to form polysubstituted oxazoles. acs.org This could be applied to a precursor tethered to the azepine ring to construct the fused oxazole. Copper-catalyzed S-arylation has also been used in the synthesis of furanose-fused oxazolidine-2-thiones, which are precursors to oxazoles. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in the synthesis of azepine derivatives. thieme-connect.com Palladium-catalyzed amination-cyclization reactions have been used to synthesize 5H-dibenzo[c,e]azepines. bohrium.com A similar intramolecular C-N coupling strategy could be employed to form the azepine ring of the target molecule. Furthermore, palladium-catalyzed cascade reactions have been developed to construct complex fused heterocyclic systems. acs.org

Table 1: Examples of Metal-Catalyzed Reactions for Heterocycle Synthesis

Catalyst/ReagentSubstrate TypeProductYield (%)Reference
Cu(OAc)₂·H₂OBenzylamine and β-diketonePolysubstituted oxazoleUp to 61% acs.org
CuCl₂/TBHP3-(Benzylamino)-2H-chromen-2-oneFused oxazole-coumarin- rsc.org
Pd(OAc)₂/JohnPhosStilbene derivative5H-Pyridobenzazepine- thieme-connect.com
Pd(OAc)₂o-Cyanobiaryl5-Arylidene-7-aryl-5H-dibenzo[c,e]azepineGood bohrium.com

Yields are reported as found in the literature and may vary depending on the specific substrates and conditions.

Intramolecular Aza-Wittig Reactions in Polycyclic Synthesis

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. ehu.eswikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl group within the same molecule to form a cyclic imine. wikipedia.org The iminophosphorane is typically generated in situ from an azide via the Staudinger reaction. researchgate.net

This methodology has been successfully applied to the synthesis of five, six, and seven-membered nitrogen heterocycles, including complex polycyclic systems. ehu.es For the synthesis of azeto[1,2-a] beilstein-journals.orgacs.orgoxazolo[3,4-d]azepine, an intramolecular aza-Wittig reaction could be envisioned to construct the azepine ring. A precursor containing both an azide and a ketone or aldehyde functionality, separated by a suitable linker attached to the azeto-oxazole core, could undergo cyclization upon treatment with a phosphine to yield the fused azepine ring.

Table 2: Overview of Intramolecular Aza-Wittig Reactions

Precursor Functional GroupsRing Size FormedCatalyst/ReagentKey FeaturesReference(s)
Azide and Aldehyde/Ketone5, 6, 7-memberedTriphenylphosphineMild, neutral conditions ehu.es
Azide and Ester5, 6-memberedTriphenylphosphineForms lactams researchgate.net
Azido ketonePolycyclic imineTriphenylphosphineUsed in total synthesis ehu.es

1,3-Dipolar Cycloaddition Strategies for Fused Systems

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, offering high regio- and stereoselectivity. youtube.comnih.gov This strategy is highly relevant for the formation of the oxazole or a precursor to the azepine ring in the target molecule.

An intramolecular 1,3-dipolar cycloaddition represents a promising approach to assemble the core structure of Azeto[1,2-a] rsc.orgrsc.orgoxazolo[3,4-d]azepine. For instance, a suitably functionalized azetidine precursor bearing both a 1,3-dipole and a dipolarophile could be designed to undergo a cyclization cascade. A potential pathway could involve an azide-alkyne cycloaddition. youtube.com An alkyne-substituted azetidinone could react with an azide tethered to a side chain, which upon cyclization, could form a triazole ring that might be further transformed into the desired fused oxazole-azepine system.

Another viable 1,3-dipole for the construction of the oxazole ring is a nitrile oxide. The reaction of a nitrile oxide with an alkyne is a well-established method for the synthesis of isoxazoles, which are structural isomers of oxazoles. youtube.com Modifications of this strategy could potentially lead to the desired oxazole ring system.

Furthermore, the reaction of azomethine ylides, another class of 1,3-dipoles, with carbonyl compounds can lead to the formation of oxazolidine (B1195125) rings. nih.govnih.gov These oxazolidines can serve as precursors to oxazoles. An intramolecular variant of this reaction could be envisioned for the construction of the fused oxazole moiety.

A tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade offers a more complex yet powerful approach. In a related example, 1,3,4-oxadiazoles have been shown to undergo an initial inverse electron demand Diels-Alder reaction to form a carbonyl ylide, which then participates in an intramolecular 1,3-dipolar cycloaddition. nih.gov A similar strategy, starting with a precursor containing a 1,3,4-oxadiazole (B1194373) and a tethered dipolarophile, could potentially be adapted for the synthesis of the Azeto[1,2-a] rsc.orgrsc.orgoxazolo[3,4-d]azepine skeleton.

Dipole Dipolarophile Resulting Heterocycle Reference
AzideAlkyneTriazole youtube.com
Nitrile OxideAlkyneIsoxazole youtube.com
Azomethine YlideCarbonylOxazolidine nih.govnih.gov
Carbonyl Ylide (from Oxadiazole)Alkene/AlkyneFused Oxazole derivative nih.gov

Ring Expansion and Contraction Methodologies in Heterocycle Synthesis

Ring expansion and contraction reactions are fundamental strategies in heterocyclic synthesis, allowing for the conversion of more readily available ring systems into less common ones, such as the seven-membered azepine ring. benthamdirect.com

A plausible strategy for the construction of the azepine ring in the target molecule is the ring expansion of a smaller, nitrogen-containing heterocycle. For example, the ring expansion of substituted piperidines has been shown to be an effective method for the stereoselective and regioselective synthesis of azepane and azepine derivatives. rsc.orgrsc.org A suitably substituted piperidine, fused to the azeto-oxazole portion of the molecule, could undergo ring expansion to form the desired seven-membered ring.

Another approach involves the ring expansion of pyridines. An iodine-mediated ring expansion of pyridine (B92270) rings has been reported to yield azepines. acs.org This method could potentially be applied to a pyridine ring integrated into a precursor of the target molecule. Furthermore, the intramolecular rearrangement of aryl nitrenes, generated from the corresponding azides, can lead to ring expansion and the formation of azepines. pharmaguideline.com

Ring contraction, while seemingly counterintuitive for the synthesis of a larger ring, can be a key step in a more complex synthetic sequence. For instance, a larger heterocyclic ring could be contracted to form a key intermediate, which is then elaborated to the final product. The photochemical ring contraction of saturated heterocycles has been demonstrated as a viable synthetic tool. nih.gov For example, a diazepine (B8756704) ring could potentially undergo a photochemical ring contraction to a pyrrole (B145914) derivative, which could then be part of a subsequent ring formation strategy. chemistrysteps.com

Starting Ring System Reaction Type Product Ring System Reference
PiperidineRing ExpansionAzepane/Azepine rsc.orgrsc.org
PyridineRing ExpansionAzepine acs.org
Aryl AzideRing ExpansionAzepine pharmaguideline.com
Saturated HeterocyclesPhotochemical Ring ContractionSmaller Heterocycles nih.gov
DiazepineRing ContractionPyrrole chemistrysteps.com

Stereoselective Synthesis of Azeto[1,2-a]rsc.orgrsc.orgoxazolo[3,4-d]azepine

The stereochemical complexity of the target molecule, likely possessing multiple stereocenters, necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a well-established strategy for the asymmetric synthesis of nitrogen heterocycles. researchgate.netspringerprofessional.de

In the context of synthesizing Azeto[1,2-a] rsc.orgrsc.orgoxazolo[3,4-d]azepine, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key ring-forming reaction. For example, in a cycloaddition reaction to form the oxazole or azepine ring, a chiral auxiliary could be used to induce facial selectivity. Evans oxazolidinones are a common class of chiral auxiliaries used in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, which could be employed to set stereocenters in the side chains of the heterocyclic core. wikipedia.org Another example is the use of chiral sulfinylimines, where the sulfinyl group acts as a chiral auxiliary to direct the addition of nucleophiles to the imine, which is a relevant transformation for the synthesis of chiral amines. wikipedia.org

Chiral Auxiliary Type Application Key Transformation Reference
Evans OxazolidinonesAsymmetric Aldol ReactionsC-C bond formation wikipedia.org
Chiral SulfinyliminesAsymmetric addition to iminesC-C or C-Nu bond formation wikipedia.org
Pyrrolidine-based auxiliariesDiastereoselective synthesisVarious C-C bond formations springerprofessional.de

Asymmetric Catalysis in Fused Ring Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to stereoselective synthesis.

For the synthesis of the fused azepine portion of the target molecule, copper-catalyzed asymmetric intramolecular cyclization reactions have been shown to be effective for the synthesis of dibenzo[b,d]azepines with high diastereo- and enantioselectivity. rsc.orgrsc.orgresearchgate.net A similar strategy could be envisioned for the construction of the Azeto[1,2-a] rsc.orgrsc.orgoxazolo[3,4-d]azepine core. Rhodium-catalyzed asymmetric allylic arylation has also been employed in the synthesis of nortropanes, which are bicyclic nitrogen heterocycles, demonstrating the power of this approach for constructing complex aza-fused systems. acs.org

A gold-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement sequence has been developed for the synthesis of azepine-fused cyclobutanes, showcasing a sophisticated catalytic cascade to build fused nitrogen heterocycles. nih.gov The application of such advanced catalytic methods would be crucial for an efficient and stereocontrolled synthesis of the target molecule.

Catalyst Type Reaction Synthesized Heterocycle Reference
Copper(I)/Chiral LigandIntramolecular Reductive CyclizationDibenzo[b,d]azepines rsc.orgrsc.orgresearchgate.net
Rhodium(I)/Chiral LigandAsymmetric Allylic ArylationNortropanes acs.org
Gold(I)/Chiral LigandCyclopropanation/RearrangementAzepine-fused cyclobutanes nih.gov

Diastereoselective Control in Ring-Forming Reactions

When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a specific relationship to the existing ones, a process known as diastereoselective synthesis.

In the context of the target molecule, if a chiral building block is used as a starting material, subsequent ring-forming reactions can be designed to proceed with high diastereoselectivity. For instance, in an intramolecular cycloaddition reaction, the existing stereocenters can direct the approach of the reacting partners, leading to the preferential formation of one diastereomer. The diastereoselective synthesis of fused rsc.orgnih.govthiazolo rsc.orgnih.govoxazins and rsc.orgnih.govoxazino[2,3-b] rsc.orgnih.govbenzothiazoles has been achieved through the reaction of thiazoles with dialkyl acetylenedicarboxylates, highlighting the potential for diastereoselective control in the formation of fused oxazine-like systems. nih.gov

The relative stereochemistry in tandem cycloaddition reactions can also be controlled. For example, in an intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade, the stereochemistry of the final product is determined by the geometry of the starting dienophile and dipolarophile, as well as the facial selectivity of the cycloaddition steps. nih.gov Careful design of the precursor molecule would therefore be essential to control the diastereochemical outcome of the synthesis of Azeto[1,2-a] rsc.orgrsc.orgoxazolo[3,4-d]azepine.

Reaction Type Stereocontrol Element Outcome Reference
CycloadditionExisting stereocentersDiastereoselective ring formation nih.gov
Tandem CycloadditionSubstrate geometryControl of relative stereochemistry nih.gov

Reaction Mechanisms and Reactivity of Azeto 1,2 a 1 2 Oxazolo 3,4 D Azepine

Mechanistic Investigations of Synthetic Transformations

The construction of the Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine framework would likely involve a series of carefully orchestrated cyclization and functionalization reactions. Mechanistic investigations into these synthetic transformations are crucial for developing efficient synthetic routes.

Elucidation of Electrophilic and Nucleophilic Cyclization Mechanisms

The formation of the fused ring system can be envisioned through several plausible cyclization pathways involving either electrophilic or nucleophilic attack.

One potential strategy involves the initial formation of a substituted azepine ring, followed by the sequential construction of the oxazole (B20620) and azetidine (B1206935) rings. For instance, an appropriately functionalized N-(2-hydroxyethyl)amide derivative of an azepine could undergo an acid-promoted dehydrative cyclization to form the oxazole ring. nih.gov The mechanism would likely proceed through protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent dehydration to yield the oxazolium intermediate, which then deprotonates to the oxazole.

Alternatively, an electrophilic cyclization could be employed. For example, a suitably substituted alkynyl oxime tethered to an azepine backbone could undergo cyclization in the presence of an electrophile like iodine monochloride (ICl). organic-chemistry.org The electrophile would activate the alkyne, facilitating a 5-endo-dig cyclization by the oxime nitrogen to form the 4-haloisoxazole ring, which is an isomer of oxazole.

The final azetidine ring closure would likely proceed via an intramolecular nucleophilic substitution, a common method for forming azetidines. rsc.orgnih.gov For example, a precursor bearing a leaving group on the carbon destined to become C1 of the azetidine ring and a nucleophilic nitrogen as part of the azepine ring could undergo a 4-exo-tet cyclization. The reaction is typically favored due to the formation of the strained four-membered ring.

A hypothetical reaction cascade is presented in the table below, illustrating a potential sequence of cyclization events.

StepReaction TypeReactant Functional GroupsProduct FeaturePlausible Reagents
1Nucleophilic AcylationAzepine amine, Halo-acetyl chlorideAmide formationTriethylamine
2Oxazole formationN-acylamino ketoneFused Oxazole ringDehydrating agent (e.g., POCl₃)
3Azetidine formationγ-HaloamineFused Azetidine ringNon-nucleophilic base

Pericyclic Reaction Pathways (e.g., cycloadditions)

Pericyclic reactions offer a powerful and stereocontrolled method for the construction of cyclic systems and could be instrumental in synthesizing the Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine core. wikipedia.orglibretexts.org

A key step could be a [2+2] cycloaddition to form the azetidine ring. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a well-established method for azetidine synthesis. researchgate.netspringernature.comrsc.org In this context, an oxazolo-azepine derivative containing an imine function could react with an alkene under photochemical conditions. Another powerful [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one), a close relative of azetidine. mdpi.com

[3+2] cycloadditions are a common method for the synthesis of five-membered heterocycles like oxazoles. thieme-connect.comresearchgate.netnumberanalytics.com For instance, the reaction of a nitrile with a carbene, which can be generated photochemically from a diazo compound, can yield an oxazole. thieme-connect.com A plausible route to the target molecule could involve an intramolecular [3+2] cycloaddition of a precursor containing both a nitrile and a diazo group tethered to an azepine scaffold.

The oxazole ring itself can participate as a diene in [4+2] cycloaddition (Diels-Alder) reactions . researchgate.netwikipedia.orgthieme-connect.comacs.orgscilit.comnih.gov While this is more a reaction of the formed oxazole ring (see section 3.2.2), it is conceivable that an intramolecular Diels-Alder reaction of a precursor containing an oxazole and a dienophile could be used to construct a more complex polycyclic system which could then be transformed into the target molecule. The reactivity of the oxazole as a diene is enhanced by electron-donating substituents on the oxazole ring and by activation of the dienophile. tandfonline.com

A summary of potential pericyclic reactions for the synthesis of the core structure is provided in the table below.

Reaction TypeParticipating ComponentsRing FormedKey Features
[2+2] CycloadditionImine + Alkene (Aza Paternò-Büchi)AzetidinePhotochemical, atom-economical
[2+2] CycloadditionKetene + Imine (Staudinger)Azetidin-2-oneStepwise via zwitterionic intermediate
[3+2] CycloadditionNitrile + CarbeneOxazoleOften requires metal catalysis or photolysis
[4+2] CycloadditionOxazole (diene) + Alkene (dienophile)Pyridine (B92270) precursorForms a bicyclic adduct which can eliminate a bridging ether

Rearrangement Reactions within the Fused Framework

Rearrangement reactions are common in heterocyclic chemistry and could play a role either in the synthesis of the Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine system or in its subsequent transformations.

One notable rearrangement is the ring expansion of smaller heterocycles. For example, aziridines can undergo a one-carbon ring expansion to form azetidines, often via a Stevens rearrangement of an aziridinium (B1262131) ylide. nih.govchemrxiv.org It is plausible that a precursor containing a fused aziridine-oxazolo-azepine system could be rearranged to the target azeto-fused structure. Similarly, azetidines themselves can undergo ring expansion to form five-membered rings like pyrrolidines, and in some cases, seven-membered rings like azepanes. researchgate.netacs.orgrsc.org This suggests that under certain conditions (e.g., thermal or acidic), the azetidine ring of the target molecule could be susceptible to rearrangement.

The Cornforth rearrangement is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org If the Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine system were to be synthesized with a substituent at the corresponding position, this rearrangement could be a potential transformation.

Intrinsic Reactivity Profile of the Fused Azeto[1,2-a]nih.govmdpi.comoxazolo[3,4-d]azepine System

The reactivity of the fused system will be a composite of the reactivities of its individual components, modulated by the effects of ring fusion and the electronic interactions between the rings.

Chemical Transformations Involving the Azetidine Moiety

The azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which is a primary driver of its reactivity. rsc.org This strain makes the ring susceptible to cleavage, particularly under acidic or nucleophilic conditions. rsc.orgyoutube.commagtech.com.cnambeed.com

Ring-opening reactions are a hallmark of azetidine chemistry. In the presence of acids, the nitrogen atom is protonated, which activates the ring towards nucleophilic attack, leading to cleavage of a C-N bond. youtube.commagtech.com.cn The regioselectivity of the ring opening in the fused system would be influenced by the stability of the resulting carbocationic intermediate. Attack at the C-N bond shared with the azepine ring might be disfavored due to the creation of a more strained intermediate.

Nucleophiles can also directly attack one of the carbons of the azetidine ring, leading to its opening. The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cn In the fused system, steric hindrance from the rest of the molecule would likely direct the attack of a bulky nucleophile to the most accessible carbon of the azetidine ring.

The nitrogen atom of the azetidine ring, being a secondary amine, is nucleophilic and can undergo reactions such as N-alkylation and N-acylation . youtube.com

Reaction TypeReagentExpected ProductMechanistic Consideration
Acid-catalyzed Ring OpeningHClγ-Chloro-amino-oxazolo-azepine derivativeProtonation of azetidine nitrogen followed by nucleophilic attack of Cl⁻
Nucleophilic Ring OpeningOrganolithium reagentFunctionalized oxazolo-azepine derivativeDirect attack on a carbon of the azetidinium ion
N-AlkylationMethyl IodideN-Methylated azetidinium saltS N 2 reaction at the azetidine nitrogen
N-AcylationAcetyl ChlorideN-Acetylated derivativeNucleophilic attack of the azetidine nitrogen on the acyl carbon

Reactivity of the Oxazole Ring within the Fused System

The oxazole ring is an aromatic, electron-deficient heterocycle. Its reactivity is influenced by the high electronegativity of the oxygen atom and the pyridine-like nitrogen atom. tandfonline.comnumberanalytics.com

Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient nature and typically occurs at the C5 position, but only if the ring is activated by electron-donating groups. wikipedia.orgtandfonline.com In the fused system, the electronic influence of the azetidine and azepine rings would determine the feasibility of such reactions.

Nucleophilic substitution is rare and usually requires a good leaving group on the oxazole ring, most commonly at the C2 position. wikipedia.orgtandfonline.com

The oxazole ring can act as a diene in Diels-Alder ([4+2] cycloaddition) reactions , reacting with dienophiles to form bicyclic adducts which can then rearrange, often with loss of water or another small molecule, to form pyridines. researchgate.netwikipedia.orgthieme-connect.com The fusion to the azeto-azepine framework would likely influence the facial selectivity of the dienophile attack. Activation of the oxazole nitrogen with a Lewis acid can facilitate the cycloaddition. acs.orgscilit.comnih.gov

Deprotonation of the oxazole ring is also possible. The C2-proton is the most acidic, and its removal with a strong base can generate a nucleophilic species that can react with electrophiles. wikipedia.org

Reaction TypeReagentPosition of ReactivityExpected Outcome
Electrophilic SubstitutionNitrating mixtureC5 (if activated)Low yield, requires forcing conditions
Diels-Alder ReactionMaleic anhydrideActs as dieneFormation of a pyridine-containing polycyclic adduct
Metallationn-ButyllithiumC2Formation of a lithiated species for further functionalization

As a result, it is not possible to provide an article on its reaction mechanisms, reactivity, stability, and degradation pathways as outlined. Generating content on these topics without published scientific data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated due to the absence of scientific information on the subject compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry

Further research and publication in peer-reviewed journals are necessary before a comprehensive and factual article on the spectroscopic characterization of Azeto[1,2-a] echemi.comoxazolo[3,4-d]azepine can be composed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the elemental composition of a newly synthesized compound. By providing an exact mass measurement with a high degree of accuracy, HRMS allows for the unambiguous determination of the molecular formula. In the case of Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally observed mass.

Hypothetical Data The expected molecular formula for Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine is C₁₀H₉N₂O₂. The theoretical exact mass of the protonated species ([C₁₀H₉N₂O₂ + H]⁺) is 190.0715. Experimental analysis via HRMS would be expected to yield a value in very close agreement, typically within a few parts per million (ppm).

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₀H₉N₂O₂
Theoretical [M+H]⁺ 190.0715
Observed [M+H]⁺ 190.0712

This level of accuracy would confidently confirm the elemental composition of the synthesized molecule, distinguishing it from other potential isomers or compounds with similar nominal masses. The structures of related heterocyclic compounds are often confirmed using similar techniques. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is employed to probe the compound's structure by inducing fragmentation and analyzing the resulting daughter ions. This technique provides valuable insights into the connectivity of the atoms within the molecule. The fragmentation pattern of Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine would be expected to show characteristic cleavages of the fused ring system. Major fragmentation pathways for similar heterocyclic systems, such as indolyloxadiazoles, often involve the cleavage of the C-O, C-N, and N-O bonds within the oxadiazole ring. nist.gov

Hypothetical Fragmentation Analysis Collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 190.0712 would likely lead to the formation of several key fragment ions. The stability of the resulting fragments would dictate the observed fragmentation pattern.

Table 2: Hypothetical MS/MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment
190.0712 162.0760 [M+H - CO]⁺
190.0712 134.0811 [M+H - C₂H₂O]⁺

The observed fragments would be rationalized based on the proposed structure, providing further evidence for the Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine core.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While mass spectrometry provides information about the elemental composition and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for establishing the absolute stereochemistry and preferred conformation of a molecule. For Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine, obtaining a single crystal suitable for X-ray diffraction would be a critical goal. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous structural proof. The characterization of various heterocyclic compounds, such as nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyridines and substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, has been successfully achieved through X-ray diffraction. mdpi.comresearchgate.netmdpi.com

Hypothetical Crystallographic Data A hypothetical crystal structure of Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine could be solved in a common space group, such as P2₁/c.

Table 3: Hypothetical X-ray Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 925.4

The solved crystal structure would reveal the planarity or puckering of the different rings within the fused system and the spatial relationship between substituents, if any.

Chiroptical Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) Spectroscopy

In instances where the molecule is chiral, circular dichroism (CD) spectroscopy serves as a powerful tool for confirming the stereochemistry in solution. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. If Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine were synthesized as a single enantiomer or if chiral centers were present, CD spectroscopy would be employed to confirm its absolute configuration. This is often achieved by comparing the experimental CD spectrum to that predicted by quantum chemical calculations.

Hypothetical CD Analysis For a hypothetical chiral derivative of Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the stereocenters.

Table 4: Hypothetical Circular Dichroism Data

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
220 +15,000
250 -8,000

This pattern of Cotton effects would serve as a spectroscopic signature for a particular enantiomer, providing crucial stereochemical confirmation that complements the solid-state information from X-ray crystallography.

Theoretical and Computational Studies of Azeto 1,2 a 1 2 Oxazolo 3,4 D Azepine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These ab initio methods solve the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to predict geometries, energies, and other molecular properties with a good balance of accuracy and computational cost.

Recent studies on oxazepane sulfonamide derivatives have utilized DFT calculations to understand their electronic distribution and molecular interactions. nih.gov For instance, the geometry of these molecules is optimized at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, to find the minimum energy conformation. This optimized structure is then used for further calculations of electronic properties.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests a more reactive molecule.

Other important properties derived from DFT calculations include the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. Redlich-Kister (RDG) analysis can be used to visualize non-covalent interactions, while the Electron Localization Function (ELF) helps in understanding the nature of chemical bonds. nih.gov

Table 1: Calculated Electronic Properties of a Representative Oxazepane Derivative

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Note: These values are representative and based on similar heterocyclic systems. Actual values would be specific to the molecule under study.

Molecular Orbital (MO) analysis provides a detailed picture of the bonding within a molecule. The HOMO and LUMO are particularly important as they represent the frontier orbitals involved in chemical reactions. In a typical oxazepane derivative, the HOMO might be localized on an electron-rich part of the molecule, such as the oxygen or nitrogen atoms, while the LUMO may be distributed over an electron-deficient region.

The nature of the chemical bonds can be further analyzed using tools like Natural Bond Orbital (NBO) analysis. NBO analysis examines the delocalization of electron density between filled and vacant orbitals, providing insights into hyperconjugative and stabilizing interactions. For instance, in a study of dibenzoazepine analogues, NBO analysis revealed the delocalization of the lone pair on the nitrogen atom. mdpi.com

Conformational Analysis and Energy Landscapes

Fused ring systems like oxazepanes can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The seven-membered azepine or oxazepine ring is known to adopt various conformations, such as boat, chair, and twist-boat forms. mdpi.com

Computational methods can be used to map the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of local and global energy minima, which correspond to stable and metastable conformations. For example, in studies of dibenzo[b,f]azepine, the conformation of the central seven-membered ring was found to be crucial for its properties, with different polymorphs exhibiting different ring conformations. mdpi.com

Table 2: Relative Energies of Different Conformers of a Fused Oxazepine System

Conformer Relative Energy (kcal/mol)
Chair 0.0
Twist-Boat 2.5
Boat 5.1

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding how a reaction proceeds and for predicting its outcome.

For the synthesis of fused azepine derivatives, computational studies have been used to investigate the mechanism of key steps, such as intramolecular cyclization or rearrangement reactions. nih.gov For example, in the Rh(II)-catalyzed synthesis of fused dihydroazepines, a sequential intramolecular cyclopropanation/1-aza-Cope rearrangement was proposed and supported by mechanistic studies. nih.govnih.gov

Many chemical reactions can lead to the formation of multiple products (isomers). Computational methods can predict the regio- and stereoselectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one.

For instance, in the 1,3-dipolar cycloaddition reactions used to synthesize spirobarbiturate-3-azabicyclo[3.1.0]hexanes, DFT calculations were used to explain the observed high diastereoselectivity. researchgate.net By calculating the energies of the transition states leading to the different stereoisomers, the preferred reaction pathway was identified.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

MD simulations can be used to study a variety of dynamic processes, including conformational changes, molecular vibrations, and the behavior of molecules in solution. For example, MD simulations of a fused triazolo-azepine derivative confirmed its stability and functional potential. researchgate.net These simulations can provide insights into how the molecule interacts with its environment and how its structure fluctuates over time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies on the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for the compound Azeto[1,2-a] researchgate.netnih.govoxazolo[3,4-d]azepine.

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of novel molecules. cuny.edu Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are commonly employed to forecast parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. researchgate.netresearchgate.net These theoretical predictions are invaluable for identifying and characterizing newly synthesized compounds by providing a basis for comparison with experimental data. nih.gov

For related but structurally different heterocyclic systems, theoretical calculations have been successfully applied to predict spectroscopic data. For instance, studies on various azepine and oxazole-containing fused rings have demonstrated good agreement between calculated and experimental spectra, aiding in structural elucidation. nih.govmdpi.commdpi.com These computational approaches typically involve optimizing the molecular geometry of the compound in a simulated environment and then calculating the desired spectroscopic parameters based on this optimized structure. researchgate.net

Despite the availability of these computational methods, specific research applying them to Azeto[1,2-a] researchgate.netnih.govoxazolo[3,4-d]azepine has not been published. Consequently, no data tables for predicted NMR chemical shifts or vibrational frequencies for this particular molecule can be provided at this time. The complex and novel fused ring system of Azeto[1,2-a] researchgate.netnih.govoxazolo[3,4-d]azepine makes it a candidate for future theoretical investigation. Such studies would be essential for any future synthesis and characterization efforts.

Derivatization and Structure Reactivity Relationship Srr in Synthetic Contexts

Chemical Functionalization of the Azeto[1,2-a]pharmaguideline.comnih.govoxazolo[3,4-d]azepine Core

Functionalization of the core structure would likely target the various rings and the atoms within them, each possessing distinct electronic properties.

The susceptibility of the Azeto[1,2-a] pharmaguideline.comnih.govoxazolo[3,4-d]azepine core to electrophilic and nucleophilic attack would be dictated by the electron density distribution across the fused ring system.

Electrophilic Substitution: Based on the general reactivity of oxazole (B20620), electrophilic aromatic substitution would be predicted to occur on the oxazole ring. wikipedia.org The presence of the fused azepine and azeto rings would influence the electron density. Generally, oxazoles undergo electrophilic substitution at the C5 position, a reactivity that is enhanced by the presence of electron-donating groups. wikipedia.org The nitrogen atom of the azepine ring, depending on its substitution, could also be a site for electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult unless activated by electron-withdrawing groups or the presence of a good leaving group at the C2 position. pharmaguideline.com It is conceivable that nucleophilic attack could also be directed at the azepine ring, particularly if it contains electrophilic centers introduced through prior functionalization. Ring-opening reactions of the strained azeto ring by nucleophiles could also be a potential pathway. nih.gov

A summary of predicted substitution patterns is presented in Table 1.

Reaction TypePredicted Site of AttackInfluencing Factors
Electrophilic SubstitutionC5 of the oxazole ringPresence of electron-donating groups
Nucleophilic SubstitutionC2 of the oxazole ringPresence of a good leaving group
Nucleophilic AttackAzepine ring carbonsPresence of electrophilic substituents
Ring OpeningAzeto ringRing strain, nature of the nucleophile

Table 1: Predicted Regioselectivity of Substitutions on the Azeto[1,2-a] pharmaguideline.comnih.govoxazolo[3,4-d]azepine Core. This table is a theoretical prediction based on the general reactivity of the constituent rings.

The synthesis of functionalized analogues would be a primary objective following the initial synthesis of the core structure. This would involve introducing a variety of substituents to modulate the compound's physicochemical properties. Methods for creating such analogues would likely involve multi-step synthetic sequences, potentially starting from functionalized precursors of the individual rings before the final ring fusion. For instance, substituted N-propargylamides are used to create functionalized oxazoles which could then, in theory, be used in a subsequent cyclization to form the full fused system. mdpi.com

Synthesis of Structural Homologues and Isomers

The synthesis of homologues would involve the introduction of, for example, methylene (B1212753) spacers within the azepine ring or as substituents. Isomers could include regioisomers, where the fusion of the rings is different, or stereoisomers, arising from chiral centers in the molecule. The synthesis of different regioisomers of fused heterocycles is a common challenge in organic synthesis, often controlled by the choice of starting materials and reaction conditions. uobaghdad.edu.iq For example, the synthesis of different fused oxazole systems can be achieved by varying the precursors and cyclization strategies. researchgate.netnih.gov

Investigation of Substituent Effects on Reaction Outcomes

The introduction of substituents onto the Azeto[1,2-a] pharmaguideline.comnih.govoxazolo[3,4-d]azepine core would be expected to have a profound impact on its reactivity.

Substituent effects are a cornerstone of physical organic chemistry. Electron-donating groups (EDGs) would be expected to increase the rate of electrophilic substitution on the aromatic portions of the molecule by stabilizing the intermediate carbocation. Conversely, electron-withdrawing groups (EWGs) would decrease the rate of electrophilic substitution but could facilitate nucleophilic substitution. Steric hindrance from bulky substituents would likely decrease reaction rates and yields for reactions at or near the site of substitution.

A hypothetical study on the effect of substituents on a key reaction, such as electrophilic bromination, might yield the data presented in Table 2.

Substituent (R) at C5-oxazoleElectronic EffectPredicted Relative RatePredicted Yield
-OCH3Strong EDGHighHigh
-CH3Weak EDGModerateModerate
-HNeutralReferenceReference
-ClWeak EWGLowLow
-NO2Strong EWGVery LowVery Low

Table 2: Hypothetical Substituent Effects on the Rate and Yield of Electrophilic Bromination. This table illustrates the expected electronic effects of substituents on a hypothetical reaction. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Substituents can exert significant control over the regioselectivity and stereoselectivity of reactions. For instance, a directing group on the azepine ring could influence the position of a subsequent functionalization. In reactions involving the creation of new chiral centers, existing stereocenters within the molecule, particularly in the non-aromatic azeto and azepine rings, would be expected to influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselectivity.

Future Research Directions and Synthetic Utility

Development of Novel and Sustainable Synthetic Methodologies for the Core Structure

The construction of the complex Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine core presents a significant synthetic challenge that invites the development of innovative and efficient chemical methodologies. Future research will likely focus on convergent strategies that can assemble the fused system in a minimal number of steps.

Key approaches could include:

Tandem and Domino Reactions: Multi-step sequences performed in a single pot, which build molecular complexity rapidly while minimizing waste from intermediate purification. Aza-[4+3] annulation reactions, for instance, have been effectively used to create azepine derivatives in a one-pot process from simple starting materials like terminal alkynes and dienes. unigoa.ac.in

Cycloaddition Strategies: Formal cycloadditions are powerful tools for ring formation. A potential strategy could involve a (4+1) cycloaddition of an oxene to a specialized 2-azadiene precursor to form the oxazoline (B21484) portion of the molecule. rsc.org

Sustainable Approaches: Modern synthetic chemistry emphasizes green and sustainable practices. researchgate.net Future syntheses will aim to utilize environmentally benign solvents like water, reduce the use of hazardous reagents, and improve atom economy. researchgate.netnih.gov Methodologies for synthesizing azepine derivatives have been developed using water as a solvent and promoter. researchgate.net

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Description Potential Application to Target Scaffold Reference
Tandem Cyclization A sequence of intramolecular reactions to rapidly form multiple rings from a linear precursor.A custom-designed precursor could undergo sequential cyclizations to form the azeto, oxazolo, and azepine rings. unigoa.ac.in
[4+3] Cycloaddition A reaction between a four-atom and a three-atom component to form a seven-membered ring.Could be employed to construct the central azepine ring by reacting a suitable diene with a triazole intermediate. unigoa.ac.in unigoa.ac.in
Sustainable Catalysis Use of non-toxic, recyclable catalysts and environmentally friendly solvents.Rhodium(II)-catalyzed cycloadditions or reactions in aqueous media could be explored for key steps. unigoa.ac.inresearchgate.netnih.gov unigoa.ac.inresearchgate.netnih.gov
Photochemical Synthesis Using light to induce reactions, often providing access to unique and strained structures.Photolysis of specifically substituted aryl azides is a known method for preparing certain azepine derivatives. researchgate.net researchgate.net

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique fusion of strained and electronically distinct rings within Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine suggests that it may exhibit novel reactivity. The strained azeto (four-membered) ring, in particular, could be a focal point for chemical transformations.

Future areas of exploration include:

Ring-Opening Reactions: The inherent strain of the azeto ring may facilitate selective ring-opening under thermal, photochemical, or catalytic conditions, providing access to new, highly functionalized azepine derivatives.

Skeletal Rearrangements: The scaffold could be susceptible to rearrangements, such as the Meisenheimer rearrangement, which has been observed in the synthesis of azocine (B12641756) derivatives. unigoa.ac.in

Site-Selective Functionalization: The presence of multiple nitrogen and oxygen atoms, as well as various C-H bonds in different electronic environments, presents opportunities for selective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been successfully applied to functionalize related oxazolo[3,2-a]pyrimidin-7-one systems and could be adapted for this core. mdpi.com

Advancements in Stereoselective Synthesis of Complex Polycycles

The Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine structure possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The development of stereoselective methods is paramount, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. This is highlighted in the synthesis of oxo-azepines, where achieving specific stereochemistry is key to their function as synthons and bioactive epitopes. mdpi.com

Prospective strategies for achieving stereocontrol are outlined in Table 2.

Stereoselective Method Description Relevance to Target Scaffold Reference
Chiral Pool Synthesis Using readily available, enantiomerically pure natural products as starting materials.A synthesis could begin from a chiral precursor like diacetone-d-glucose (B1670380) to set the stereochemistry of the azepine ring. mdpi.com mdpi.com
Asymmetric Catalysis Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step.Chiral ligands can be used in transition metal-catalyzed reactions to control the formation of stereocenters. lifechemicals.com lifechemicals.com
Substrate Control Utilizing existing stereocenters in the substrate to direct the stereochemical outcome of subsequent reactions.A diastereoselective hydroxylation or other functionalization could be guided by the existing stereochemistry of the polycyclic core. mdpi.com mdpi.com
Organocatalysis Using small, chiral organic molecules to catalyze stereoselective transformations.This approach avoids potentially toxic metal catalysts and can be effective for a range of reactions.

Potential as Building Blocks in Advanced Organic Synthesis

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and materials science. nih.gov The azepane scaffold is a known biologically active epitope, while the oxazole (B20620) ring is found in numerous natural products and drug candidates. mdpi.comlifechemicals.com The novel, rigid, and three-dimensional structure of Azeto[1,2-a] nih.govmdpi.comoxazolo[3,4-d]azepine makes it a highly attractive building block for creating libraries of complex molecules for drug discovery.

Once synthesized, this core could be utilized as:

A Scaffold for Medicinal Chemistry: The core structure can be decorated with various functional groups to explore structure-activity relationships (SAR). Fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines and tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ols are actively being investigated as potential anticancer agents and PARP-1 inhibitors, respectively. nih.govnih.govresearchgate.net Similarly, derivatives of the title compound could be screened for a wide range of biological activities. researchgate.net

A Precursor to Other Complex Molecules: Selective cleavage or rearrangement of one of the rings could provide a pathway to other novel and complex heterocyclic systems that are otherwise difficult to access.

A Ligand in Coordination Chemistry: The nitrogen and oxygen atoms could act as coordination sites for metal ions, leading to the development of new catalysts or functional materials. lifechemicals.com

The potential applications of related heterocyclic cores are summarized in Table 3.

Heterocyclic Scaffold Demonstrated or Potential Application Reference
Oxazolo[3,4-a]pyrazineNeuropeptide S Receptor Antagonists nih.gov
Oxo-AzepinesGlycosidase inhibitors, anticancer agents, synthons for complex molecules mdpi.com
Oxazolo[5,4-d]pyrimidinesAnticancer agents (VEGFR-2 inhibitors) nih.gov
Dibenzo[b,f]oxepinePhotoswitchable microtubule inhibitors, antitumor and anti-inflammatory agents nih.gov
Thiazolo[3,2-a]pyrimidinesAnticancer, anti-inflammatory, antiviral agents mdpi.com

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